Cas no 67766-85-2 (5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid)

5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid
- STK365546
- AKOS003673452
- 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLICACID
- 3-Isoxazolecarboxylic acid, 5-(1H-indol-3-yl)-
- ALBB-012796
- MFCD00450882
- LS-04011
- 5-(3-indolyl)isoxazole-3-carboxylic acid
- 67766-85-2
- DTXSID40425399
- EN300-1870851
- 5-(1~{H}-indol-3-yl)-1,2-oxazole-3-carboxylic acid
- U7C
- Oprea1_178097
- CS-0270258
- 5-(1H-INDOL-3-YL)ISOXAZOLE-3-CARBOXYLIC ACID
- CHEMBL5014569
-
- MDL: MFCD00450882
- Inchi: InChI=1S/C12H8N2O3/c15-12(16)10-5-11(17-14-10)8-6-13-9-4-2-1-3-7(8)9/h1-6,13H,(H,15,16)
- InChI Key: LTJHKDMGKKYAIF-UHFFFAOYSA-N
Computed Properties
- Exact Mass: 228.05349212Da
- Monoisotopic Mass: 228.05349212Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 310
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 79.1Ų
- XLogP3: 2
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM246377-1g |
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid |
67766-85-2 | 95%+ | 1g |
$*** | 2023-05-29 | |
abcr | AB408188-1 g |
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid |
67766-85-2 | 1g |
€489.50 | 2023-06-17 | ||
Enamine | EN300-1870851-0.05g |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |
67766-85-2 | 0.05g |
$1140.0 | 2023-09-18 | ||
Enamine | EN300-1870851-5.0g |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |
67766-85-2 | 5g |
$3935.0 | 2023-06-01 | ||
Enamine | EN300-1870851-0.1g |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |
67766-85-2 | 0.1g |
$1195.0 | 2023-09-18 | ||
Enamine | EN300-1870851-2.5g |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |
67766-85-2 | 2.5g |
$2660.0 | 2023-09-18 | ||
abcr | AB408188-1g |
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid; . |
67766-85-2 | 1g |
€477.00 | 2025-02-13 | ||
Enamine | EN300-1870851-10g |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid |
67766-85-2 | 10g |
$5837.0 | 2023-09-18 | ||
Ambeed | A516112-1g |
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid |
67766-85-2 | 97% | 1g |
$419.0 | 2024-04-18 | |
A2B Chem LLC | AD05464-500mg |
5-(1H-Indol-3-yl)isoxazole-3-carboxylic acid |
67766-85-2 | >95% | 500mg |
$578.00 | 2024-04-19 |
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid Related Literature
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Naoki Morimoto,Kumika Morioku,Hideyuki Suzuki,Yumi Nakai Chem. Commun., 2017,53, 7226-7229
Additional information on 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid
Comprehensive Overview of 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 67766-85-2)
5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 67766-85-2) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. This compound combines an indole moiety with an oxazole ring, making it a valuable scaffold for drug discovery and development. Researchers are particularly interested in its role as a building block for small molecule inhibitors and bioactive compounds, especially in the context of neurodegenerative diseases and cancer therapeutics.
The structural complexity of 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid allows it to interact with various biological targets, including enzymes and receptors. Its carboxylic acid functional group enhances its solubility and reactivity, facilitating its use in medicinal chemistry and bioconjugation. Recent studies have explored its potential as a precursor for fluorescent probes, which are critical tools in cellular imaging and diagnostics. This aligns with the growing demand for non-invasive imaging agents in modern healthcare.
In the context of drug design, 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid has been investigated for its ability to modulate protein-protein interactions (PPIs), a hot topic in precision medicine. PPIs are often dysregulated in diseases like Alzheimer's and Parkinson's, making this compound a promising candidate for targeted therapies. Additionally, its oxazole-indole hybrid structure has been linked to antioxidant and anti-inflammatory properties, which are highly relevant in the era of aging populations and chronic disease management.
From a synthetic perspective, the preparation of 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid involves multistep organic synthesis, often utilizing palladium-catalyzed cross-coupling reactions. This aligns with the industry's shift toward sustainable chemistry and green synthesis, as researchers seek to minimize waste and improve atom economy. The compound's CAS No. 67766-85-2 serves as a unique identifier in chemical databases, ensuring accurate tracking in global supply chains.
Beyond pharmaceuticals, 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid has potential applications in agricultural chemistry, particularly in the development of plant growth regulators and pest control agents. Its indole component is structurally similar to auxins, a class of plant hormones, which could open doors for sustainable agriculture innovations. This is particularly timely given the global focus on food security and climate-resilient crops.
In summary, 5-(1H-indol-3-yl)-1,2-oxazole-3-carboxylic acid (CAS No. 67766-85-2) is a versatile compound with broad implications across life sciences and material chemistry. Its dual pharmacophore design and tunable reactivity make it a subject of ongoing research, particularly in areas like personalized medicine and green technology. As the scientific community continues to explore its potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in human health and environmental sustainability.
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